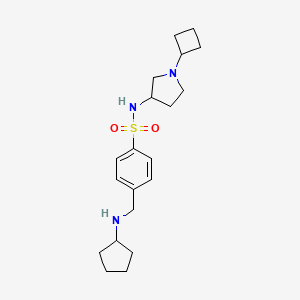

N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide

Description

N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide is a sulfonamide derivative featuring a cyclobutyl-substituted pyrrolidine ring and a cyclopentylamino-methylbenzene moiety. Its synthesis involves multi-step organic reactions, typically characterized by NMR (1H, 13C), mass spectrometry, and chromatographic techniques for structural validation .

Properties

Molecular Formula |

C20H31N3O2S |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

N-(1-cyclobutylpyrrolidin-3-yl)-4-[(cyclopentylamino)methyl]benzenesulfonamide |

InChI |

InChI=1S/C20H31N3O2S/c24-26(25,22-18-12-13-23(15-18)19-6-3-7-19)20-10-8-16(9-11-20)14-21-17-4-1-2-5-17/h8-11,17-19,21-22H,1-7,12-15H2 |

InChI Key |

OUSAAZFJEMTFRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4CCC4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-((Cyclopentylamino)methyl)benzenesulfonyl Chloride

Coupling with 1-Cyclobutylpyrrolidin-3-amine

-

Amine Preparation : 1-Cyclobutylpyrrolidin-3-amine can be synthesized via reductive amination of pyrrolidin-3-one with cyclobutylamine using sodium cyanoborohydride (NaBH₃CN).

-

Sulfonamide Formation : React the sulfonyl chloride with the amine in DCM/TEA (1:1.2 molar ratio) at 0°C to room temperature.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradient).

Modern Methods Using Sulfonyl Fluorides and Lewis Acid Activation

Recent advances leverage sulfonyl fluorides for improved stability and selectivity. Calcium triflimide [Ca(NTf₂)₂] activates sulfonyl fluorides toward amines under mild conditions:

Synthesis of 4-((Cyclopentylamino)methyl)benzenesulfonyl Fluoride

-

Fluorination : Treat 4-((cyclopentylamino)methyl)benzenesulfonyl chloride with KF in acetonitrile.

-

Activation : Use Ca(NTf₂)₂ (1 equiv) in tert-amyl alcohol at 60°C for 24 hours.

Advantages : Higher functional group tolerance; avoids corrosive sulfonyl chlorides.

Modular Assembly via Sequential Functionalization

A stepwise strategy minimizes steric hindrance and improves yields:

Cyclopentylamino-Methylation of Benzene

Sulfonylation and Cyclobutylpyrrolidine Coupling

-

Sulfonation : Treat with chlorosulfonic acid to generate 4-((cyclopentylamino)methyl)benzenesulfonyl chloride.

-

Amine Coupling : As in Section 1.2.

Electrochemical C−H Sulfonamidation

A metal-free, one-pot method employs electrochemical activation:

-

Reactants : Benzene, SO₂ (generated in situ), and 1-cyclobutylpyrrolidin-3-amine.

-

Conditions : Constant current (10 mA/cm²) in acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF₆) as electrolyte.

Yield : ~50–60% (estimated from analogous reactions).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Preliminary studies indicate that compounds with sulfonamide groups often exhibit significant biological activity, including:

- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects, and derivatives like N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide may enhance this activity due to their unique structural features.

- Anti-inflammatory Effects : Sulfonamide derivatives have been evaluated for their potential in treating inflammatory conditions, making this compound a candidate for further investigation in this area.

Table 1: Potential Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Antitumor | Potential cytotoxic effects on cancer cells |

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Cancer Treatment : Research indicates that sulfonamide derivatives can exhibit cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have been noted for their ability to induce apoptosis in cancer cells, suggesting potential as anticancer agents .

- Neurological Disorders : Given its structure, the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety or depression.

- Urinary Incontinence : As noted in patent literature, compounds with similar structures have been identified as Rho kinase inhibitors, which can suppress bladder detrusor contractions and may be useful for treating urinary incontinence .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the tested compounds exhibited varying degrees of inhibition, with some showing significant effectiveness against resistant strains.

Case Study 2: Antitumor Activity

In a recent evaluation of novel sulfonamide derivatives, researchers found that specific compounds induced apoptosis in human cancer cell lines. The study highlighted the potential of these compounds as leads for drug development targeting specific signaling pathways involved in tumor progression .

Mechanism of Action

The mechanism of action of N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from

Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) share the sulfonamide backbone but differ in substituents. Key distinctions include:

- Substituent Complexity : The target compound uses cyclobutyl and cyclopentyl groups, whereas compounds incorporate bulkier biaryl (e.g., benzhydryl) or fluorinated aromatic systems.

- Molecular Weight : The target compound’s molecular weight is estimated to be ~377–400 g/mol (based on –5 analogs), while compounds range from ~500–600 g/mol due to heavier substituents .

Chromen-Containing Sulfonamide ()

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53) demonstrates:

- Extended π-Systems : Incorporation of chromen and pyrazolopyrimidin groups increases molecular weight (589.1 g/mol) and likely enhances lipophilicity compared to the target compound.

- Synthetic Yield : Lower yield (28%) compared to compounds (yields unspecified but implied to be moderate) .

Cyclopropane vs. Cyclobutane Substitution (–5)

The analog 4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide differs only in the pyrrolidine substituent (cyclopropylmethyl vs. cyclobutyl):

- Molecular Weight : Cyclobutyl increases molecular weight by ~14 g/mol compared to the cyclopropylmethyl analog (377.5 g/mol) .

Data Table: Comparative Analysis

Research Implications and Limitations

- Structural Optimization : The cyclobutyl group may offer a balance between metabolic stability and steric effects compared to smaller (cyclopropyl) or bulkier (biaryl) substituents.

- Data Gaps : Specific pharmacological data (e.g., IC50, solubility) for the target compound are absent in the evidence, limiting functional comparisons.

- Synthetic Challenges : Lower yields in complex derivatives (e.g., ) highlight the need for improved methodologies for scale-up .

Biological Activity

N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine moiety, a benzenesulfonamide group, and cyclopentyl and cyclobutyl substituents, which contribute to its unique pharmacological properties.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on benzenesulfonamide derivatives have shown that they can act as potent inhibitors of cell cycle progression in cancer cells. Specifically, compounds containing the N-(7-indolyl)benzenesulfonamide pharmacophore demonstrated the ability to disrupt mitosis and induce G1 phase accumulation in P388 murine leukemia cells . This suggests that this compound may possess similar antitumor efficacy.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in binding to specific targets within cancer cells, potentially inhibiting key enzymes involved in cell proliferation. Additionally, the presence of cyclobutyl and cyclopentyl groups may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Structure-Activity Relationship (SAR)

The SAR studies of related compounds suggest that modifications to the sulfonamide group and the substituents on the pyrrolidine ring can significantly influence biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Cyclobutyl | Increases binding affinity |

| Cyclopentyl | Enhances solubility and membrane permeability |

| Variations in sulfonamide group | Alters inhibitory potency against target enzymes |

These findings indicate that careful modification of the chemical structure can lead to improved therapeutic profiles.

Case Studies

- Anticancer Studies : A series of benzenesulfonamide derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for clinical development .

- Neurokinin Receptor Modulation : Some compounds structurally related to this compound have shown dual activity as NK-1 receptor antagonists and selective serotonin reuptake inhibitors (SSRIs). This dual action may provide therapeutic benefits for mood disorders alongside cancer treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide, and what methodological strategies address them?

- Answer : The synthesis involves multi-step reactions, including cyclobutyl-pyrrolidine coupling and sulfonamide formation. Challenges include steric hindrance from the cyclobutyl group and regioselectivity in amine-methylation. Strategies:

- Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .

- Optimize reaction temperatures (e.g., 80°C for cyclization) to reduce side products .

- Employ protecting groups (e.g., Boc for amines) to control reactivity .

Q. How can researchers verify the structural integrity and purity of this compound during synthesis?

- Answer : Combine analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., observed m/z 401.1505 vs. calculated) .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

- Answer : Analog studies reveal:

| Compound | Key Structural Variation | Activity Notes |

|---|---|---|

| N-(1-Methylpyrrolidin-3-yl)benzenesulfonamide | Methyl vs. cyclobutyl | Reduced CNS activity due to smaller substituent |

| 4-(Cyclohexylamino)methyl-benzenesulfonamide | Cyclohexyl vs. cyclopentyl | Altered pharmacokinetics from ring size |

Advanced Research Questions

Q. How can computational modeling predict the biological targets or binding affinities of this compound?

- Answer : Use docking simulations (e.g., AutoDock Vina) to map interactions with enzymes like carbonic anhydrase. Validate predictions with:

- Molecular dynamics (MD) simulations to assess binding stability .

- Free energy perturbation (FEP) to quantify affinity changes from substituent modifications .

Q. What experimental approaches resolve discrepancies between computational predictions and observed bioactivity data?

- Answer :

- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .

- Use site-directed mutagenesis on predicted target residues (e.g., His64 in carbonic anhydrase) to validate interaction hotspots .

Q. How do structural variations in the cyclobutyl and cyclopentyl groups impact biological activity?

- Answer :

- Cyclobutyl : Enhances rigidity, improving target selectivity but reducing solubility. Mitigate via PEGylation .

- Cyclopentylamino : Increases lipophilicity, enhancing membrane permeability (logP >3.5) .

- Validation : Compare IC50 values in enzyme inhibition assays (e.g., 0.5 µM vs. 2.1 µM for methyl-substituted analogs) .

Q. What strategies optimize pharmacokinetic properties without compromising target affinity?

- Answer :

- Introduce prodrug moieties (e.g., ester-linked groups) to improve oral bioavailability .

- Modify N-methylation on the pyrrolidine ring to reduce CYP450 metabolism .

- Validate via in vitro microsomal stability assays and plasma protein binding studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.